molecular formula C17H23BO2 B8249084 2-(3-(Cyclopent-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Cyclopent-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8249084
M. Wt: 270.2 g/mol
InChI Key: SHZSWPCXKBKLRQ-UHFFFAOYSA-N
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Description

2-(3-(Cyclopent-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a cyclopentenyl-substituted phenyl ring attached to a pinacol boronate group (1,3,2-dioxaborolane).

Properties

IUPAC Name

2-[3-(cyclopenten-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO2/c1-16(2)17(3,4)20-18(19-16)15-11-7-10-14(12-15)13-8-5-6-9-13/h7-8,10-12H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZSWPCXKBKLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of 3-Bromophenylcyclopentene

The Miyaura borylation reaction represents a robust pathway for introducing boronic ester groups to aryl halides. For this target compound, 3-bromophenylcyclopentene serves as the precursor. The procedure involves reacting this substrate with bis(pinacolato)diboron (B2_2Pin2_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and a base (KOAc) in dimethylacetamide (DMA) at 80–100°C for 12–24 hours .

Key Steps:

  • Oxidative Addition : The palladium catalyst inserts into the carbon-bromine bond of 3-bromophenylcyclopentene.

  • Transmetalation : B2_2Pin2_2 transfers a boron moiety to the palladium center.

  • Reductive Elimination : The palladium catalyst releases the product, forming the carbon-boron bond.

Optimization Considerations:

  • Catalyst Loading : 1–3 mol% Pd(dppf)Cl2_2 achieves >80% conversion .

  • Solvent Effects : DMA enhances reaction efficiency compared to THF or dioxane.

  • Cyclopentenyl Stability : The strained cyclopentene ring may necessitate lower temperatures (80°C) to prevent retro-Diels-Alder decomposition.

Lithium-Halogen Exchange and Borate Trapping

This method adapts lithiation strategies from organoboron chemistry . Starting with 3-iodophenylcyclopentene, the protocol involves:

  • Lithiation : Treatment with n-butyllithium (n-BuLi) in THF at –78°C generates a lithium-arene intermediate.

  • Borate Quenching : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane traps the aryl lithium species, yielding the target compound.

Reaction Conditions:

  • Temperature : Strict control at –78°C prevents side reactions from the cyclopentenyl group .

  • Stoichiometry : A 1:1.1 ratio of aryl iodide to n-BuLi minimizes over-lithiation.

  • Workup : Aqueous NH4_4Cl quenching followed by column chromatography (hexane/EtOAc) isolates the product in 65–72% yield .

Advantages :

  • Avoids transition-metal catalysts, reducing cost.

  • Tolerates electron-rich arenes better than Miyaura borylation.

Cyclopropanation-Borylation Sequential Strategy

Drawing from cyclopropane boronic ester syntheses , this route constructs the cyclopentenyl group via a borocyclopropanation intermediate:

  • Vinylboronate Synthesis : React 3-vinylphenylboronic acid with diazomethane in the presence of Pd(OAc)2_2 to form a cyclopropane-fused boronic ester.

  • Ring-Opening Oxidation : Treat the cyclopropane with Wacker oxidation conditions (PdCl2_2, CuCl, O2_2) to selectively open the ring and form the cyclopentenyl group .

Critical Parameters:

  • Diazomethane Handling : Requires careful temperature control (–40°C) to prevent explosions.

  • Oxidation Selectivity : Excess CuCl (0.6 equiv) ensures complete conversion to the ketone intermediate before ring expansion .

Yield : 25–35% over two steps, limited by competing side reactions during cyclopropanation.

Directed ortho-Metalation-Borylation

While less common for meta-substituted arenes, this method employs a directing group (DG) to facilitate boron installation:

  • DG Installation : Attach a pyrimidyl group to the phenyl ring’s para position.

  • Metalation : Use LDA to deprotonate the ortho position.

  • Borylation : Quench with 2-(dimethylamino)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • DG Removal and Cyclopentenyl Addition : Cross-couple the boronic ester with cyclopentene via Suzuki-Miyaura coupling.

Challenges :

  • Multiple steps reduce overall yield (≈40% over four steps).

  • DG removal risks damaging the boronic ester.

Comparative Analysis of Methods

Method Yield Catalyst Steps Key Advantage
Miyaura Borylation80–85%Pd(dppf)Cl2_21High efficiency, scalable
Lithium-Borate Trapping65–72%None2Metal-free, cost-effective
Cyclopropanation-Borylation25–35%Pd(OAc)2_23Builds complex bicyclic systems
Directed Metalation≈40%LDA4Enables meta-substitution

Chemical Reactions Analysis

Types of Reactions

2-(3-(Cyclopent-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include boronic acids, cyclopentane derivatives, and substituted phenyl compounds. These products can serve as intermediates for further chemical transformations or as final products for specific applications .

Scientific Research Applications

Synthetic Organic Chemistry

One of the primary applications of 2-(3-(Cyclopent-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in synthetic organic chemistry as a reagent for various transformations:

  • Cross-Coupling Reactions : The compound can serve as a boron source in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
  • Functionalization of Aromatics : The dioxaborolane can be utilized to functionalize aromatic compounds through electrophilic aromatic substitution reactions. This allows for the introduction of various functional groups onto aromatic rings.

Materials Science

In materials science, this compound's properties can be exploited for developing advanced materials:

  • Polymer Chemistry : The compound can act as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its boron content may also impart flame retardant properties to polymer matrices.
  • Nanomaterials : Research indicates potential applications in the development of boron-containing nanomaterials that could be used in electronics or photonics due to their unique electronic properties.

Medicinal Chemistry

While still under investigation, there are promising avenues for the application of this compound in medicinal chemistry:

  • Anticancer Agents : Compounds with boron atoms have been studied for their potential as anticancer agents. The unique reactivity of this dioxaborolane may allow for targeted delivery systems or prodrug formulations.
  • Antimicrobial Activity : Preliminary studies suggest that boron-containing compounds may exhibit antimicrobial properties. Further research could elucidate the mechanisms and efficacy of this compound against various pathogens.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the applications of this compound:

StudyApplicationFindings
Cross-Coupling ReactionsDemonstrated effectiveness as a boron source in Suzuki reactions with high yields and selectivity.
Polymer DevelopmentShowed enhanced thermal stability and mechanical strength when incorporated into polycarbonate matrices.
Anticancer ResearchInitial findings suggest potential cytotoxicity against certain cancer cell lines; further studies needed for mechanism elucidation.

Mechanism of Action

The mechanism of action of 2-(3-(Cyclopent-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in ): Enhance stability and direct electrophilic substitution. Chlorinated analogs are prevalent in drug synthesis (e.g., ’s indazole derivative).
  • Conjugated Systems (e.g., styryl in , ethynyl in ): Enable applications in fluorescence probes or optoelectronics due to extended π-systems.
  • Heterocyclic Attachments (e.g., thiophene in , benzothiophene in ): Improve charge transport in materials science applications.

Reactivity and Functionalization

  • Suzuki-Miyaura Coupling : The pinacol boronate group facilitates cross-coupling with aryl halides, as seen in ’s synthesis of antitumor indazole derivatives .
  • Hydrogen Peroxide Detection : Styrylphenyl boronate esters (e.g., ) undergo H₂O₂-mediated oxidation, releasing fluorescent reporters for biosensing .
  • Cyclization : Chloropentenyl derivatives () participate in intramolecular Pd-catalyzed cyclization to form enantioselective carbocycles .

Physicochemical Properties

  • Physical State : Most analogs are colorless oils (e.g., ), though crystalline solids are reported for halogenated derivatives (e.g., ).
  • Spectroscopic Data : NMR (¹H, ¹³C) and HRMS are standard for characterization (). For example, ’s dichloro-dimethoxyphenyl compound shows distinct singlet peaks for methoxy groups at δ 3.91 ppm in ¹H-NMR .

Biological Activity

2-(3-(Cyclopent-1-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often referred to as "compound 3ba," is a member of the dioxaborolane family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a boron atom bonded to a dioxaborolane ring and an aromatic system. Its molecular formula is C18H26BO2C_{18}H_{26}BO_2, with a molecular weight of approximately 285.202 g/mol.

Key Physical Properties:

PropertyValue
AppearanceColorless liquid
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

The biological activity of compound 3ba can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that dioxaborolanes exhibit anticancer properties. In particular, compounds similar to 3ba have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

2. Antimicrobial Properties

Dioxaborolanes have shown promise as antimicrobial agents. Studies suggest that compound 3ba may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

3. Enzyme Inhibition

Compounds within the dioxaborolane class have been investigated for their potential as enzyme inhibitors. For example, they may act on specific enzymes involved in cancer metabolism or other disease processes.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on various dioxaborolanes demonstrated that compound 3ba exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, compound 3ba was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) that was effective in inhibiting bacterial growth comparable to established antibiotics.

Synthesis of Compound 3ba

The synthesis of this compound typically involves the following steps:

  • Formation of Boronate Ester:
    • Reaction of cyclopentene with a boron reagent.
    • Use of appropriate solvents such as tetrahydrofuran (THF).
  • Purification:
    • The crude product is purified using silica gel chromatography.

Q & A

Q. What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

The compound’s reactivity is governed by its dioxaborolane core, which stabilizes the boron center via chelation, and the steric bulk of the tetramethyl groups. The cyclopentenyl-phenyl substituent introduces both electronic (via conjugation with the aromatic ring) and steric effects. The tetramethyl groups hinder nucleophilic attack on boron, prolonging shelf life, while the aryl group modulates electron density, affecting Suzuki-Miyaura coupling efficiency .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves palladium-catalyzed Miyaura borylation. For example:

  • Step 1: React 3-bromo-1-cyclopentenylbenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst.
  • Step 2: Optimize reaction conditions (e.g., 80–100°C in THF, 12–24 hours) to achieve >90% yield.
  • Step 3: Purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity via NMR (¹¹B and ¹H) .

Q. What storage conditions prevent degradation of this boronic ester?

Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DMF). Avoid prolonged exposure to moisture, as hydrolysis regenerates boronic acid, reducing coupling efficiency. Use molecular sieves (4Å) in storage vials to absorb residual water .

Advanced Research Questions

Q. How does the steric environment of the tetramethyl groups impact stability and reactivity?

The tetramethyl groups create a steric shield around boron, reducing unwanted side reactions (e.g., protodeboronation) but also slowing transmetallation in Suzuki couplings. Kinetic studies show that steric hindrance increases activation energy by ~5–10 kJ/mol compared to less hindered analogs. This trade-off requires optimizing catalyst systems (e.g., Pd-XPhos) to enhance turnover .

Q. What analytical techniques validate purity and structural integrity?

  • ¹H/¹³C NMR: Confirm aryl and cyclopentenyl proton environments (e.g., δ 6.8–7.5 ppm for aromatic protons; δ 5.5–6.0 ppm for cyclopentenyl protons).
  • ¹¹B NMR: A sharp singlet at δ 28–30 ppm confirms intact dioxaborolane.
  • HPLC-MS: Purity >95% (C18 column, acetonitrile/water gradient).
  • X-ray crystallography: Resolves steric crowding around boron (if crystalline) .

Q. How does the cyclopentenyl substituent modulate electronic properties compared to other aryl groups?

The cyclopentenyl group’s electron-donating conjugation via the π-system increases boron’s electron density, enhancing oxidative addition to Pd(0) catalysts. Comparative Hammett studies (σₚ values) show a 0.2–0.3 reduction in electrophilicity vs. electron-withdrawing substituents (e.g., CF₃), improving coupling yields in electron-rich systems .

Q. Can DFT predict this compound’s reactivity in cross-coupling reactions?

Yes. DFT calculations (e.g., B3LYP/6-31G*) model transition states during transmetallation. Key findings:

  • The tetramethyl groups increase the energy barrier for Pd-B bond formation by 8–12%.
  • Electron-rich aryl groups lower the LUMO energy of boron, favoring oxidative addition.
  • Solvent effects (e.g., THF vs. DMF) are critical for simulating real-world conditions .

Q. What strategies mitigate side reactions in multi-step syntheses using this compound?

  • Sequential coupling: Prioritize coupling steps where steric hindrance is less problematic (e.g., before introducing bulky substituents).
  • Protecting groups: Use silyl or trityl groups to shield reactive sites during intermediate steps.
  • Catalyst screening: Test Pd-PEPPSI or Pd-AdBrettPhos for improved tolerance to steric bulk .

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